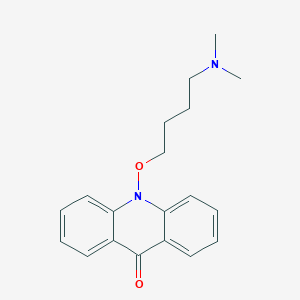
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one is a chemical compound belonging to the acridone family. Acridones are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This particular compound is characterized by the presence of a dimethylamino group attached to a butoxy chain, which is further connected to the acridone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with acridone as the core structure.
Alkylation: The acridone is subjected to alkylation using 4-chlorobutyl dimethylamine under basic conditions to introduce the dimethylamino butoxy group.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
化学反应分析
Types of Reactions
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation Products: N-oxides of the acridone derivative.
Reduction Products: Reduced acridone derivatives with altered functional groups.
Substitution Products: Various substituted acridone derivatives depending on the nucleophile used.
科学研究应用
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one involves:
Molecular Targets: The compound interacts with various biological targets, including DNA and proteins.
Pathways Involved: It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism.
相似化合物的比较
Similar Compounds
9(10H)-Acridone: A parent compound with similar structural features but lacking the dimethylamino butoxy group.
9-Methylacridine: A derivative with a methyl group instead of the dimethylamino butoxy group.
9-Aminoacridine: Contains an amino group, offering different chemical reactivity and biological activity.
Uniqueness
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one is unique due to the presence of the dimethylamino butoxy group, which imparts distinct chemical and biological properties
属性
分子式 |
C19H22N2O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
10-[4-(dimethylamino)butoxy]acridin-9-one |
InChI |
InChI=1S/C19H22N2O2/c1-20(2)13-7-8-14-23-21-17-11-5-3-9-15(17)19(22)16-10-4-6-12-18(16)21/h3-6,9-12H,7-8,13-14H2,1-2H3 |
InChI 键 |
VDYORWXXGZEODR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCCON1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)
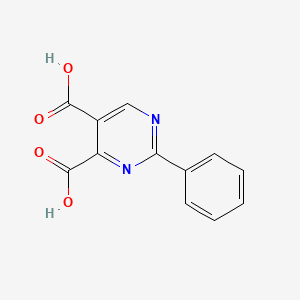
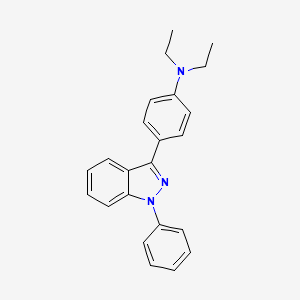

![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)
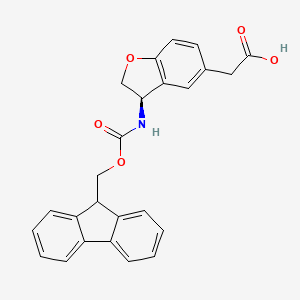
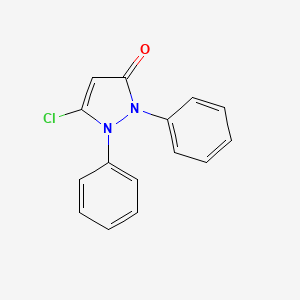
![N-[10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12926391.png)
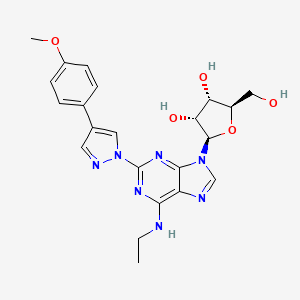
![4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-](/img/structure/B12926398.png)

